molecular formula C25H28O3 B1371867 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]anthracene CAS No. 898757-53-4

9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]anthracene

Cat. No. B1371867
M. Wt: 376.5 g/mol
InChI Key: LPKOHNKSOYERCS-UHFFFAOYSA-N
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Description

“9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]anthracene” is a chemical compound with the CAS Number: 898757-53-4 . Its IUPAC name is 1-(9-anthryl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone . The molecular weight of this compound is 376.5 .


Molecular Structure Analysis

The molecular structure of “9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]anthracene” can be represented by the linear formula: C25H28O3 . The InChI code for this compound is 1S/C25H28O3/c1-25(2)16-27-23(28-17-25)14-8-7-13-22(26)24-20-11-5-3-9-18(20)15-19-10-4-6-12-21(19)24/h3-6,9-12,15,23H,7-8,13-14,16-17H2,1-2H3 .

Scientific Research Applications

1. Fluorescent Properties and Structural Characterization

The compound, closely related to anthracene derivatives, has been studied for its fluorescent properties and structural characteristics. One research highlighted the reaction of an anthracene-based cyclic phosphonate ester with trimethylsilyl bromide, unexpectedly generating two phosphonates. This study is significant as it delves into the crystal structures and fluorescent properties of these compounds in different states, providing insights into their potential applications in fluorescence-based techniques (Cao et al., 2013).

2. Synthesis and Spectral Analysis

Another area of research focuses on the synthesis of anthracene derivatives and their spectral analysis. For example, a study described the synthesis of anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine and its structural confirmation through various spectral analyses. This contributes to the understanding of how these compounds can be synthesized and characterized for further scientific applications (Asiri & Khan, 2011).

properties

IUPAC Name

1-anthracen-9-yl-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O3/c1-25(2)16-27-23(28-17-25)14-8-7-13-22(26)24-20-11-5-3-9-18(20)15-19-10-4-6-12-21(19)24/h3-6,9-12,15,23H,7-8,13-14,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKOHNKSOYERCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646081
Record name 1-(Anthracen-9-yl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]anthracene

CAS RN

898757-53-4
Record name 1-(Anthracen-9-yl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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